

An In-depth Technical Guide to Sesquiterpene Pyridine Alkaloids from *Tripterygium wilfordii*

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Compound of Interest

Compound Name: *Euonymine*

Cat. No.: B15594006

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Tripterygium wilfordii Hook. f., a member of the Celastraceae family, is a vine-like plant that has been a cornerstone in traditional Chinese medicine for centuries, primarily for treating autoimmune and inflammatory diseases such as rheumatoid arthritis. The plant's potent biological activities are attributed to a diverse array of secondary metabolites, among which the sesquiterpene pyridine alkaloids (SPAs) are of significant interest. These complex molecules are characterized by a polyoxygenated dihydro- β -agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety. SPAs from *Tripterygium wilfordii* have demonstrated a wide range of biological effects, including immunosuppressive, anti-inflammatory, cytotoxic, and anti-HIV activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the chemistry, biological activities, and experimental protocols related to these fascinating compounds.

Chemical Structures and Classification

Sesquiterpene pyridine alkaloids are structurally complex, with a macrocyclic diester skeleton. They are primarily classified into four main subtypes based on the structure of the pyridine dicarboxylic acid moiety: wilfordate, evoninate, iso-wilfordate, and iso-evoninate types. Further structural diversity arises from the various esterifications of the multiple hydroxyl groups on the sesquiterpenoid core with acids such as acetic, benzoic, and furoic acids. To date, numerous SPAs have been isolated and identified from the roots of *Tripterygium wilfordii*.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro biological activities of various sesquiterpene pyridine alkaloids isolated from *Tripterygium wilfordii*.

Table 1: Immunosuppressive and Anti-inflammatory Activity

Compound/ Extract	Assay	Cell Line	Inducer	IC50	Reference
Total Alkaloids (TA)	NF-κB Inhibition	HEK293/NF-κB-Luc	LPS	7.25 μg/mL	[1]
Wilfordatine E	NF-κB Inhibition	HEK293/NF-κB-Luc	LPS	8.75 μM	[2]
Tripfordine A	NF-κB Inhibition	HEK293/NF-κB-Luc	LPS	0.74 μM	[1] [2]
Wilforine	NF-κB Inhibition	HEK293/NF-κB-Luc	LPS	15.66 μM	[1] [2]
Compound 4 (unnamed)	NF-κB Inhibition	HEK293/NF-κB-Luc	LPS	1.64 μM	
Compound 6 (unnamed)	NF-κB Inhibition	HEK293/NF-κB-Luc	LPS	9.05 μM	
Tripterygiumine S	Nitric Oxide Inhibition	RAW264.7	LPS	2.99 μM	[3] [4]
9'-O-acetyl-7-deacetoxy-7-oxowilfortrine	Nitric Oxide Inhibition	RAW264.7	LPS	2.59 ± 3.59 μM	[2]

Table 2: Cytotoxic Activity

Compound	Cell Line	IC50	Reference
Cangorin K	SMMC7721 (Hepatocellular carcinoma)	0.26 μ M	
Cangorin K	LN-229 (Glioblastoma)	0.50 μ M	
Dimacroregeline C	SMMC7721 (Hepatocellular carcinoma)	0.61 μ M	
Dimacroregeline C	LN-229 (Glioblastoma)	1.57 μ M	
Dimacroregeline D	SMMC7721 (Hepatocellular carcinoma)	9.67 μ M	
Dimacroregeline D	LN-229 (Glioblastoma)	7.38 μ M	
Hypoglaunine A	SMMC7721 (Hepatocellular carcinoma)	0.29 μ M	
Hypoglaunine A	LN-229 (Glioblastoma)	3.61 μ M	
Hypoterpene D	LN-229 (Glioblastoma)	2.41 μ M	

Table 3: Anti-HIV Activity

Compound Type	EC50	Note	Reference
2'- and 4'-substituted carboxyalkyl chain SPAs	0.1 μ g/mL	A hydroxy group at C-8' or C-9' was found to affect anti-HIV activity.	

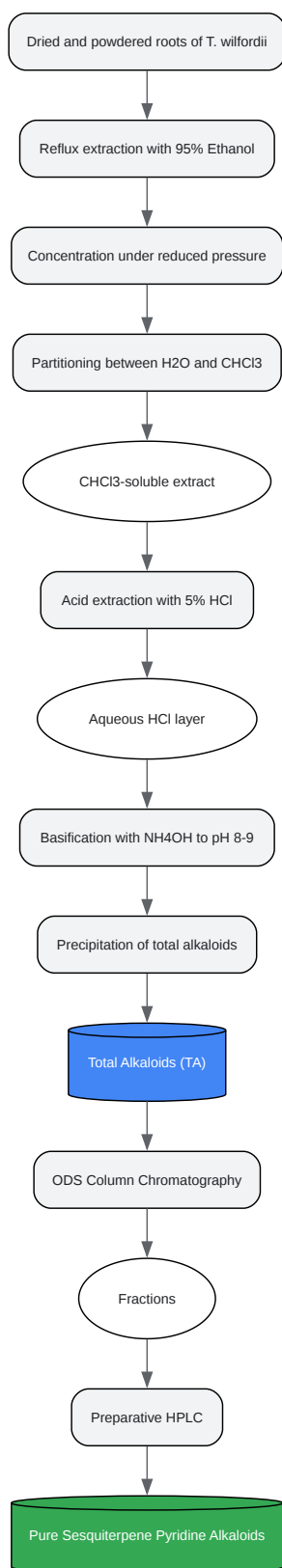
Experimental Protocols

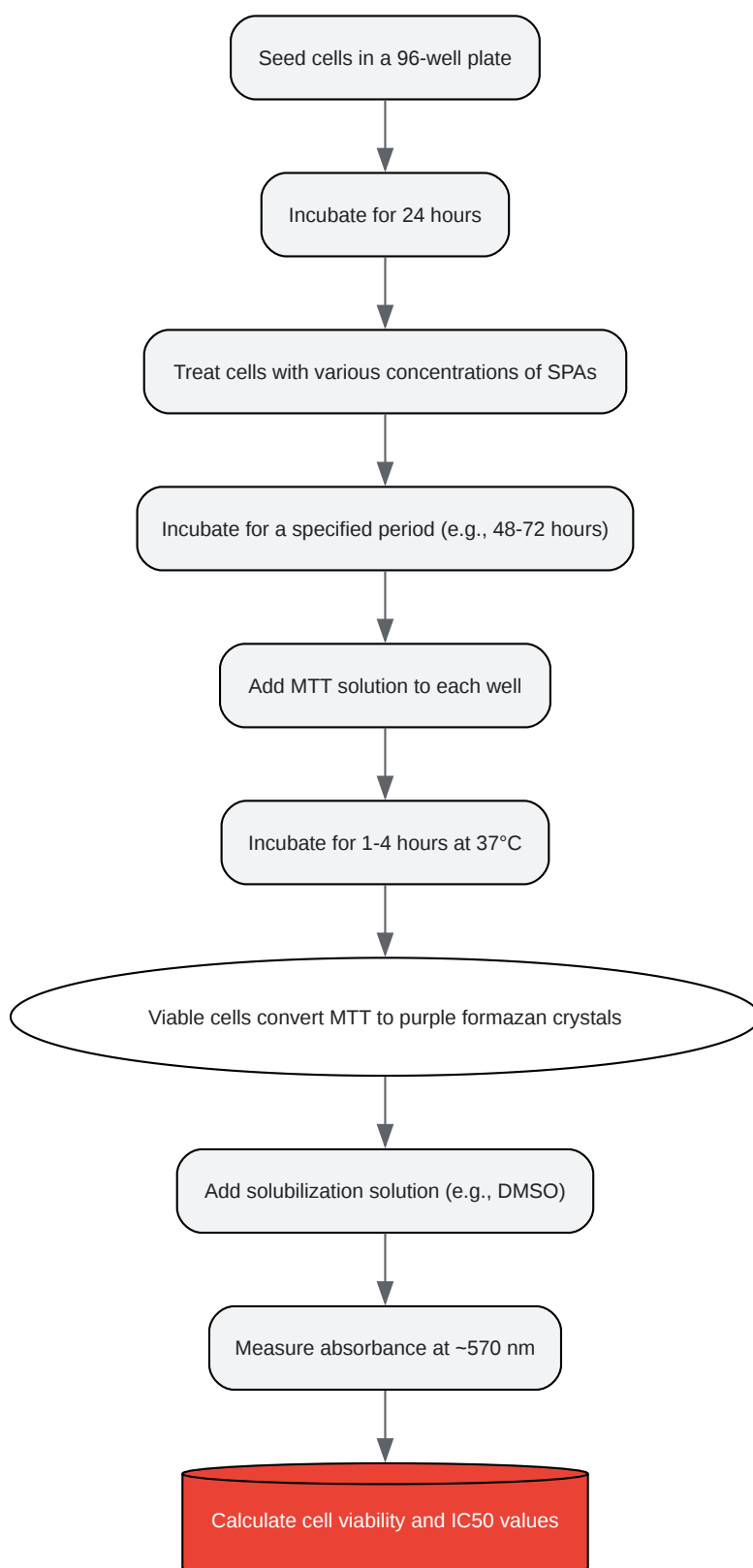
This section provides detailed methodologies for the key experiments cited in the study of sesquiterpene pyridine alkaloids from *Tripterygium wilfordii*.

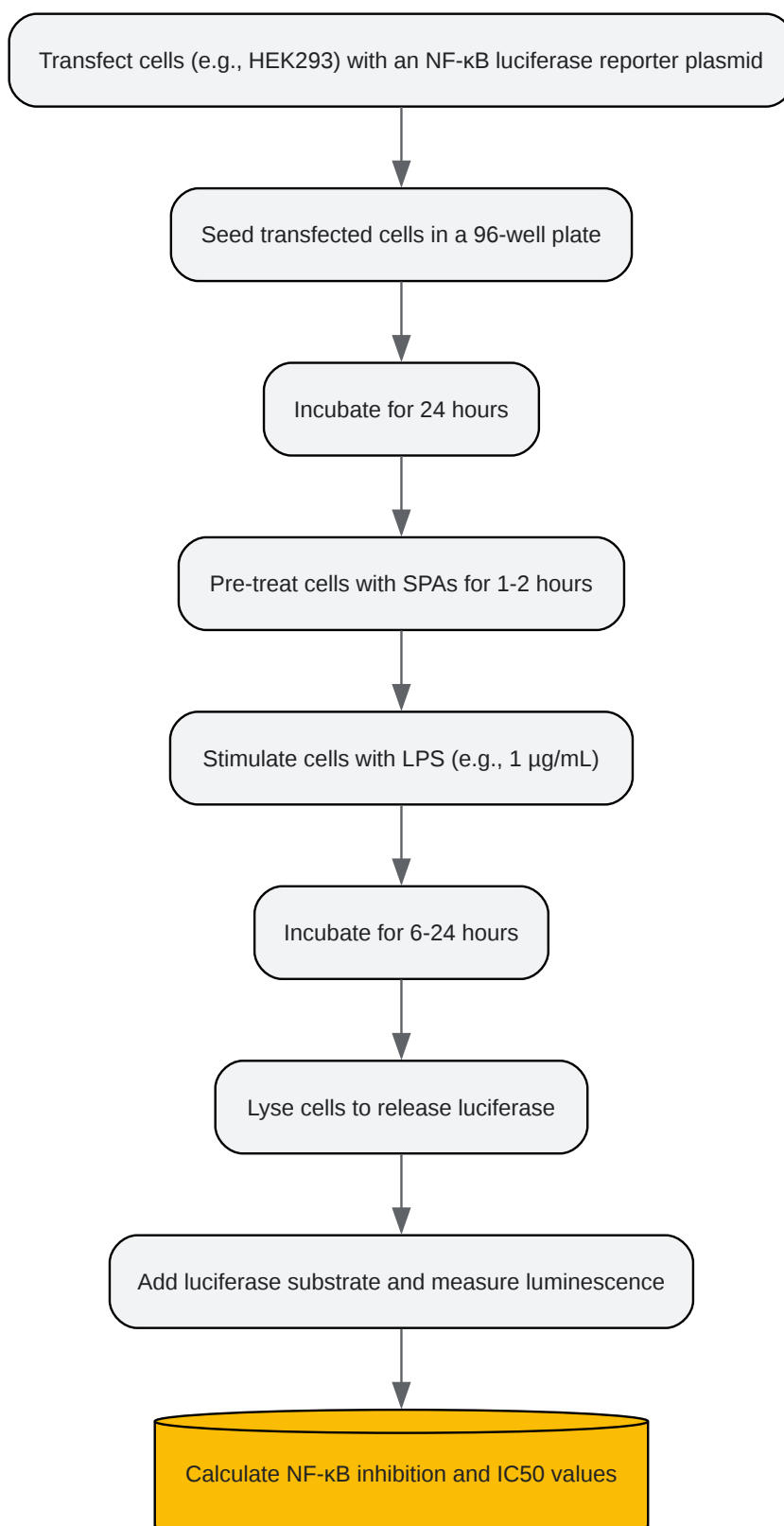
Extraction and Isolation of Sesquiterpene Pyridine Alkaloids

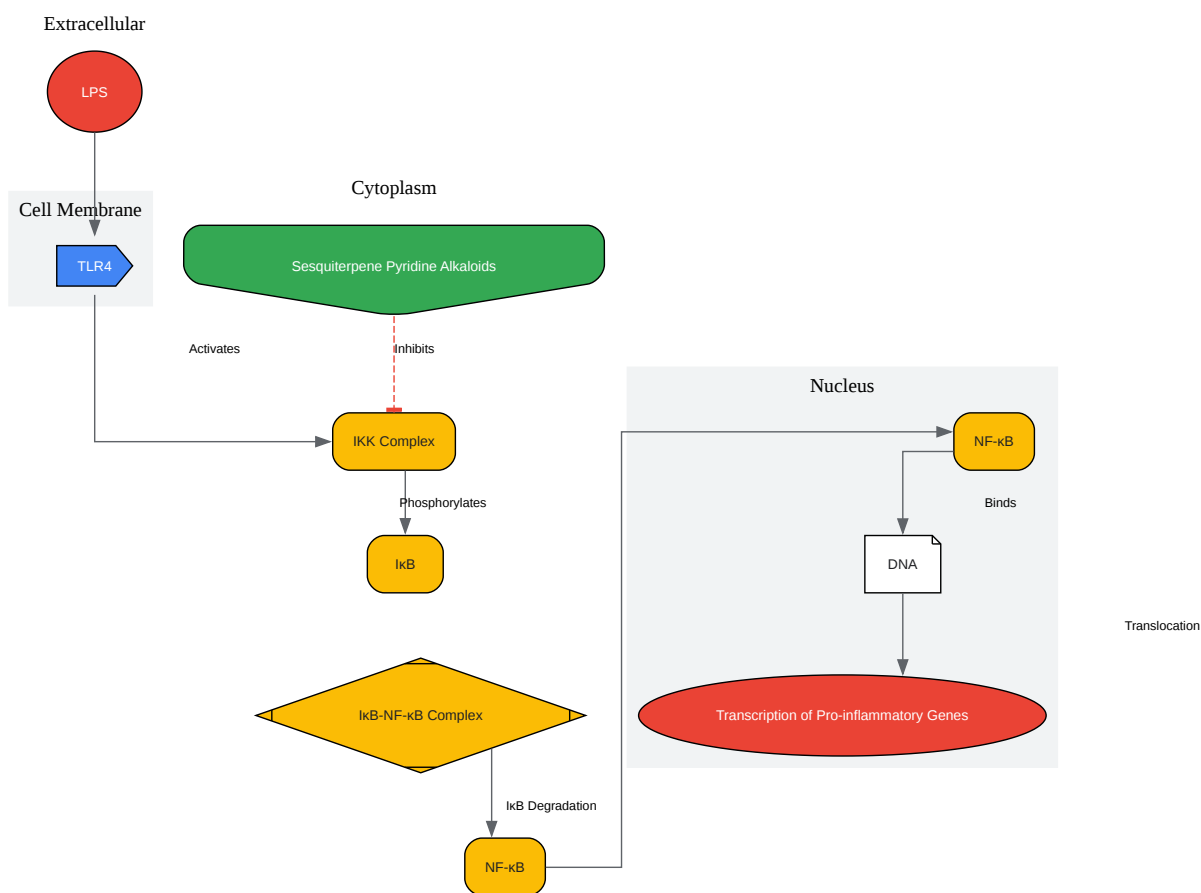
This protocol outlines a general procedure for the extraction and isolation of SPAs from the roots of *T. wilfordii*.[\[1\]](#)[\[5\]](#)

Workflow Diagram:









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References

- 1. Immunosuppressive Sesquiterpene Pyridine Alkaloids from *Tripterygium wilfordii* Hook. f - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory sesquiterpene pyridine alkaloids from *Tripterygium wilfordii* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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